2-Benzothiazolesulfenamide
Overview
Description
2-Benzothiazolesulfenamide is an organic compound with the molecular formula C11H14N2S2. It is widely used as a vulcanization accelerator in the rubber industry. This compound is known for its ability to enhance the cross-linking process of rubber, thereby improving its mechanical properties and durability.
Mechanism of Action
Target of Action
2-Benzothiazolesulfenamide is an organosulfur compound with sulfur-nitrogen bonds . It has found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth
Mode of Action
The mode of action of this compound involves the formation of sulfur-nitrogen bonds . A direct synthesis of 2-Benzothiazolesulfenamides was reported by Yuan and colleagues, which involved the reaction between 2-mercaptobenzothiazole and alkylamines . This S-N bond formation reaction required 2,2,6,6-(tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst .
Biochemical Pathways
Organosulfur compounds with sulfur-nitrogen bonds, such as this compound, have been widely applied as building blocks in medical chemistry .
Result of Action
It is known that this compound may cause sensitization by skin contact . Once sensitized, an allergic skin reaction may occur with reddening, swelling, and rash when subsequently exposed to very low levels .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known that this compound is stable under normal conditions of use . Heating to decomposition may release carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzothiazolesulfenamide can be synthesized through the reaction of 2-mercaptobenzothiazole with alkylamines. One common method involves the use of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst . The reaction typically proceeds under mild conditions, making it an efficient and environmentally friendly process.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting benzothiazole disulfide with cyclohexylamine in the presence of an inorganic or organic alkaline catalyst . This method does not require an oxidant, and the catalyst can be reused, making the process cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolesulfenamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: The reaction with acetone typically occurs at temperatures ranging from 56°C to 70°C in the presence of a small amount of water.
Major Products
Oxidation: Sulfinamides and sulfonamides.
Substitution: 1-(2’-benzothiazolylthio)-2-alkylaminoprop-1-ene and 1,1-bis-(2’-benzothiazolylthio)-2-alkylaminoprop-1-ene.
Scientific Research Applications
2-Benzothiazolesulfenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organosulfur compounds.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-benzothiazolesulfenamide
- N-tert-Butyl-2-benzothiazolesulfenamide
- N-Oxydiethylene-2-benzothiazole sulfenamide
Uniqueness
2-Benzothiazolesulfenamide is unique due to its high efficiency as a vulcanization accelerator and its ability to improve the mechanical properties of rubber without causing significant discoloration or pollution. Compared to similar compounds, it offers a better balance of processing safety and curing speed .
Properties
IUPAC Name |
S-(1,3-benzothiazol-2-yl)thiohydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNLWUFFWOYKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182292 | |
Record name | 2-Benzothiazylsulfenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2801-21-0 | |
Record name | 2-Benzothiazolesulfenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2801-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazylsulfenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolesulfenamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzothiazylsulfenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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